7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid
Description
7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyridine core with a methoxy substituent at position 7 and a carboxylic acid group at position 2. The methoxy group at position 7 likely enhances solubility and modulates electronic properties compared to unsubstituted or halogenated analogs.
Properties
IUPAC Name |
7-methoxythieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-6-2-3-10-5-4-7(9(11)12)14-8(5)6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZMCMMDPVKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters influencing cyclization efficiency include:
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Temperature : Reactions conducted at 0°C to room temperature prevent side reactions such as over-oxidation.
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Catalysts : Iodine acts as a mild Lewis acid to facilitate electrophilic aromatic substitution, achieving 54% yield in initial cyclization steps.
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Solvent Systems : Methanol and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates while stabilizing reactive species.
A representative protocol involves stirring 2-methyl-3-carbomethoxy-4-aminopyrrole with I₂ and K₂CO₃ in methanol for 3 hours, followed by quenching with aqueous sodium bisulfite to yield the bicyclic core.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advancements utilize palladium-catalyzed cross-coupling to install substituents on the thienopyridine scaffold. The ACS Medicinal Chemistry Letter highlights Suzuki-Miyaura couplings between dichloronicotinonitrile derivatives and boronic acids, mediated by Pd(PPh₃)₄ in refluxing dioxane. This method enables selective functionalization at the 6-position of the pyridine ring, critical for introducing methoxy groups.
Synthetic Workflow
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Substrate Preparation : 2,6-Dichloronicotinonitrile undergoes mono-substitution with 4-methoxyphenyl boronic acid, yielding a 6-(4-methoxyphenyl) intermediate.
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Cyclization : Ethyl thioglycolate and triethylamine promote nucleophilic aromatic substitution (SNAr), forming the thieno[3,2-b]pyridine core.
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Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in methanol, achieving 15% overall yield across three steps.
Table 1: Cross-Coupling Reaction Outcomes
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 2,6-Dichloronicotinonitrile | Pd(PPh₃)₄ | 85 | |
| 6-(4-Methoxyphenyl) derivative | PdCl₂(PPh₃)₂ | 54 |
Post-Cyclization Functionalization
Functional group interconversion after cyclization is critical for introducing the methoxy and carboxylic acid moieties. The Wiley Online Library details a two-step process for analogous pyrrolopyridines:
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Methoxy Introduction : Benzylpropargyl ether is coupled to the core using PdCl₂(PPh₃)₂ and CuI in THF.
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Carboxylic Acid Formation : Ester hydrolysis with NaOH in methanol, followed by hydrogenation over Pd/C, removes protecting groups.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Cyclization | Short step count | Low regioselectivity | 54 |
| Suzuki-Miyaura coupling | High functionalization | Catalyst cost | 85 |
| Oxidation | Scalability | Harsh conditions | 97.6 |
Chemical Reactions Analysis
Potential Chemical Reactions
Given its structure, 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocyclic compounds:
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Esterification : The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
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Amidation : Reaction with amines to form amides, which is useful for modifying the compound's properties.
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Decarboxylation : Under certain conditions, the carboxylic acid group can be removed, leading to the formation of simpler derivatives.
Reaction Conditions and Yields
While specific data on the reactions of 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid are not available, related compounds provide insights into potential conditions and yields. For example, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates typically yields products in moderate to high yields (35–84%) .
Table 2: Potential Reaction Conditions for 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid
| Reaction Type | Conditions | Expected Yield |
|---|---|---|
| Esterification | Acid catalyst, reflux | Moderate to high |
| Amidation | Base catalyst, heat | Moderate to high |
| Decarboxylation | High temperature, catalyst | Variable |
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound demonstrates potent anticancer properties, particularly against triple-negative breast cancer (TNBC). It operates through inhibition of specific signaling pathways involved in tumor growth and angiogenesis.
Case Studies
- A study evaluated various thieno[3,2-b]pyridine derivatives, including 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid, for their effects on TNBC cell lines MDA-MB-231 and MDA-MB-468. The results indicated that certain derivatives exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .
- Another investigation reported that a derivative of this compound reduced tumor size in an in ovo chick chorioallantoic membrane model, highlighting its potential as a therapeutic agent against TNBC .
| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid | MDA-MB-231 | 13 | Minimal effect |
| Derivative 2e | MDA-MB-231 | 13 | Minimal effect |
Treatment of Infectious Diseases
Potential Against Neglected Tropical Diseases
Research has indicated that thienopyridine derivatives can serve as potential treatments for neglected tropical diseases such as human African trypanosomiasis (HAT). The compound's ability to inhibit the growth of Trypanosoma brucei, the causative agent of HAT, was explored through high-throughput screening methods .
Case Study Insights
- A lead optimization study identified several derivatives with promising pharmacokinetic profiles. Although the specific derivative containing 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid was not advanced due to poor blood-brain barrier penetration, it laid the groundwork for future modifications aimed at enhancing efficacy against HAT .
Inhibition of Kinases Related to Cancer
The compound has also been studied for its ability to inhibit kinases involved in cancer progression. For instance, it has been shown to target the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis.
Research Findings
- A series of studies have demonstrated that thieno[3,2-b]pyridine derivatives can effectively inhibit VEGFR-2 and c-Met pathways. This inhibition is crucial for reducing tumor vascularization and proliferation .
Summary of Key Findings
The applications of 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid are vast and encompass significant therapeutic areas:
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of signaling pathways | Effective against TNBC with minimal toxicity to normal cells |
| Infectious Diseases | Growth inhibition of T. brucei | Potential treatment for HAT; requires further optimization for blood-brain barrier penetration |
| Kinase Inhibition | Targeting VEGFR and c-Met | Reduces tumor vascularization; supports anticancer activity |
Mechanism of Action
The mechanism of action of 7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The methoxy group (electron-donating) in the 7-position contrasts with chloro substituents (electron-withdrawing), influencing electronic properties and reactivity.
- Thermal Stability : Chlorinated derivatives exhibit higher thermal stability due to stronger C–Cl bonds compared to C–O bonds in methoxy analogs .
Furopyridine Analogs
Furo[3,2-b]pyridine-2-carboxylic acid (CAS 112372-14-2, ) replaces the thiophene ring with furan:
- Molecular Weight : 163.13 g/mol
- Applications : Used in fluorescent materials and organic semiconductors; furan’s oxygen atom enhances polarity but reduces stability compared to thiophene .
Pyridine Derivatives with Carboxylic Acid Groups
Comparison :
Biological Activity
7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid features a thiophene ring fused with a pyridine structure, which contributes to its unique chemical properties. The methoxy and carboxylic acid functional groups play crucial roles in its biological activity by influencing solubility, stability, and interaction with biological targets.
Chemical Formula
- Molecular Formula: C₁₀H₉NO₃S
- Molecular Weight: 219.25 g/mol
Antimicrobial Properties
Research indicates that 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 7-Methoxythieno[3,2-b]pyridine-2-carboxylic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases.
Case Study: Inhibition of IL-6 Production
In a study involving 3T3-L1 adipocytes, treatment with 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid resulted in a significant decrease in IL-6 secretion compared to untreated controls. The compound's IC50 was determined to be approximately 50 µM.
The biological activity of 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The carboxylic acid group may interact with specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound may bind to receptors that regulate immune responses, thereby modulating cytokine release.
- Cellular Signaling Pathways: It has been suggested that the compound can influence signaling pathways associated with inflammation and microbial resistance.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study (2020): A comprehensive evaluation of various derivatives of thieno[3,2-b]pyridine compounds revealed that modifications at the methoxy position significantly enhanced antimicrobial potency against resistant strains .
- Anti-inflammatory Research (2018): A study demonstrated that compounds structurally related to 7-methoxythieno[3,2-b]pyridine-2-carboxylic acid showed promising results in reducing inflammation markers in animal models .
Comparative Analysis of Similar Compounds
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (IL-6 Inhibition IC50) |
|---|---|---|
| 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid | 32 µg/mL | 50 µM |
| Related Thienopyridine Derivative A | 16 µg/mL | 20 µM |
| Related Thienopyridine Derivative B | 64 µg/mL | 100 µM |
Q & A
Q. What are the standard synthetic routes for 7-Methoxythieno[3,2-b]pyridine-2-carboxylic acid?
The synthesis typically involves oxidation of a methyl-substituted precursor. For example, analogous methoxypyridine derivatives are synthesized by oxidizing 2-methylpyridine analogs with potassium permanganate under controlled conditions (90–95°C, aqueous medium). The carboxylic acid group is introduced via oxidation, followed by acidification (pH 4) and isolation via copper salt precipitation . For thienopyridine systems, regioselective functionalization of the thiophene ring and pyridine core must be optimized to ensure correct substitution patterns .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N percentages; deviations ≤ 0.3% indicate acceptable purity) .
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy protons at δ 3.85–4.0 ppm, aromatic protons in thienopyridine at δ 7.0–8.3 ppm) .
- Melting Point Determination : Consistency with literature values (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) helps validate crystallinity .
Q. How can researchers mitigate low yields during synthesis?
Low yields often arise from incomplete oxidation or side reactions. Strategies include:
- Gradual Reagent Addition : Adding oxidizing agents (e.g., KMnO₄) in portions over hours to control exothermicity .
- Purification via Metal Salts : Isolating the carboxylic acid as a copper or sodium salt improves recovery .
- Optimized Reaction Time : Extended reflux durations (6+ hours) enhance conversion for methoxy-substituted analogs .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in thienopyridine functionalization?
The electron-rich thiophene ring and electron-deficient pyridine moiety create distinct reactivity. Methoxy groups at position 7 on the thienopyridine system direct electrophilic substitution to the 3-position due to steric hindrance and resonance effects. Computational modeling (e.g., DFT) or Hammett parameters can predict substitution patterns .
Q. What strategies address discrepancies in elemental analysis data?
Minor deviations (e.g., C: 54.92% calculated vs. 54.61% found) may stem from hygroscopicity or trace solvents. Remedies include:
- Drying Under Vacuum : Remove residual moisture before analysis.
- Combustion Analysis Repeats : Average results from triplicate runs.
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to validate molecular formulas .
Q. How can the compound’s stability under varying pH and temperature be assessed?
Q. What role does this compound play in medicinal chemistry research?
As a bioisostere for pyridine-based drugs, it is explored in:
Q. How are computational methods used to predict reactivity or binding affinity?
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
